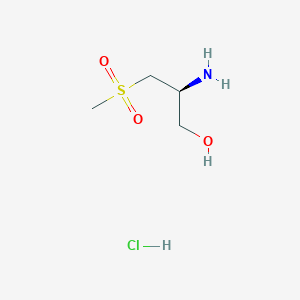

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride

Description

(2S)-2-Amino-3-methylsulfonylpropan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the third carbon of the propanol backbone. The compound’s stereochemistry is defined by the (2S) configuration, which confers optical activity. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a common strategy for pharmaceutical formulation .

Properties

IUPAC Name |

(2S)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESKBLYETLZNDS-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as (S)-2-Amino-3-hydroxypropan-1-ol.

Methylsulfonylation: The hydroxyl group is then methylsulfonylated using a reagent like methylsulfonyl chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques like recrystallization or chromatography.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of methylthio derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride is . The structure features an amino group, a sulfonyl group, and a hydroxyl group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various interactions within biological systems, making it a valuable candidate for therapeutic applications.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. Its mechanism may involve modulation of neurotransmitter systems, which are crucial for pain perception. Studies have shown that compounds with similar structures often interact with opioid receptors or other pain-related pathways, suggesting a potential role in pain management therapies.

Immunostimulant Effects

This compound has also been studied for its immunostimulant properties. It appears to enhance immune responses in mammals, possibly through the activation of specific immune pathways. Such properties could be beneficial in developing treatments for immunodeficiency disorders or enhancing vaccine efficacy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-(sulfamoyl)propan-1-ol | Sulfamoyl group instead of sulfonyl | Antimicrobial properties |

| (2S)-2-amino-3-(methylsulfonyl)propan-1-ol | Methylsulfonyl group | Potential anti-inflammatory effects |

| (2S)-2-amino-3-(phenylsulfonyl)propan-1-ol | Phenylsulfonyl group | Analgesic properties |

This table illustrates how variations in functional groups can lead to different biological activities and applications, emphasizing the distinctive therapeutic potential of this compound.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various experimental settings:

Pain Management Studies

In controlled animal studies, this compound was administered to evaluate its analgesic efficacy compared to standard pain relief medications. Results indicated comparable or superior pain relief outcomes, suggesting its potential as a novel analgesic agent.

Immunotherapy Applications

Research involving immunocompromised animal models demonstrated that this compound could enhance immune response markers significantly. These findings support further investigation into its use as an adjunct therapy in vaccines or treatments for autoimmune diseases.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The methylsulfonyl group distinguishes the target compound from analogs with other substituents, such as methoxy, nitro, or aryl groups. Key comparisons include:

(2S)-2-Amino-3-methoxypropan-1-ol Hydrochloride

- Structure : Methoxy (-OCH₃) group at position 3.

- Molecular Formula: C₄H₁₂ClNO₂; MW: 141.6 .

- Properties : The methoxy group is electron-donating, increasing hydrophilicity but reducing electrophilic reactivity compared to methylsulfonyl. This compound is stable at room temperature but lacks data on microbial degradation .

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

- Structure: Nitrophenyl (-C₆H₄NO₂) group at position 2.

- Molecular Formula : C₉H₁₂N₂O₃·HCl; MW : 232.66 .

2-Amino-2-methylpropanol Hydrochloride

- Structure : Methyl (-CH₃) group at position 2.

- Molecular Formula: C₄H₁₁NO·HCl; MW: 125.60 .

- Properties : The absence of a sulfonyl or aryl group simplifies the structure, increasing volatility (boiling point: 167.2°C) and reducing steric hindrance. It is used as a biochemical reagent .

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride

- Structure : Methoxyphenyl (-C₆H₄OCH₃) group at position 3.

- Molecular Formula: Not explicitly provided; MW: ~240 (estimated).

- Stability data in biological matrices is unavailable .

Physicochemical and Stability Comparisons

Key Observations :

- The methylsulfonyl group in the target compound likely enhances polarity and hydrogen-bonding capacity , improving solubility in aqueous media compared to aryl-substituted analogs.

- Stability : Methylsulfonyl derivatives are generally resistant to enzymatic degradation, unlike compounds like (1R,2S)-ephedrine HCl, which degrade by 30–70% in urine over six months at -20°C due to microbial activity .

Research Findings and Data Gaps

- Stability Data : Direct studies on the target compound’s stability in biological matrices are lacking. Extrapolating from MPPH, proper storage at -80°C and avoidance of microbial contamination are recommended .

- Synthetic Challenges : The methylsulfonyl group’s electron-withdrawing nature may complicate synthesis compared to methoxy or methyl analogs, requiring specialized reagents.

Biological Activity

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride, also known as L-Isoleucinol hydrochloride, is a derivative of the essential amino acid isoleucine. Its biological activity is of significant interest due to its potential applications in various biochemical pathways, particularly in protein synthesis and energy metabolism.

Target of Action

L-Isoleucinol hydrochloride acts primarily as a substrate in the synthesis of proteins and other biochemical components essential for bodily functions. It is involved in several metabolic pathways, contributing to both glucogenic and ketogenic processes in humans, which are crucial for energy production and metabolic regulation .

Mode of Action

The compound facilitates the production of neurotransmitters and other signaling molecules that enhance cognitive functions such as alertness and mental clarity. This action is mediated through its role in protein synthesis and energy metabolism, where it serves as a building block for various proteins.

Pharmacokinetics

L-Isoleucinol is absorbed from dietary sources and its bioavailability can be influenced by factors such as the presence of other amino acids and the overall nutritional status of an individual. It is crucial for maintaining nitrogen balance and supporting metabolic processes .

Antimicrobial Activity

Research indicates that derivatives of L-Isoleucinol exhibit antimicrobial properties. For instance, certain structural modifications have shown enhanced activity against specific bacterial strains. In vitro studies have demonstrated that modifications to the amino acid structure can significantly impact its efficacy against pathogens .

Cytotoxic Effects

Studies have explored the cytotoxic effects of L-Isoleucinol derivatives on cancer cell lines. For example, certain analogs have been shown to induce apoptosis in cancer cells, with IC50 values indicating their potency. The mechanism often involves modulation of apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies

- Antiviral Activity : A study on similar amino acid derivatives revealed that certain compounds exhibited selective inhibition against HIV-1 reverse transcriptase. The most potent derivatives showed EC50 values ranging from 0.034 to 0.44 μg/ml, suggesting potential therapeutic applications in antiviral treatments .

- Antimicrobial Efficacy : A series of amino acid derivatives were tested against Staphylococcus aureus, with some showing significant antibacterial activity (IC50 values < 10 μM). The structure-activity relationship highlighted how modifications could enhance efficacy against resistant strains .

Research Findings Summary Table

Q & A

Basic: What are the optimal synthetic routes for preparing (2S)-2-Amino-3-methylsulfonylpropan-1-ol Hydrochloride?

Methodological Answer:

The synthesis typically involves:

Chiral starting material : Use (2S)-2-amino-1-propanol derivatives to retain stereochemical integrity.

Sulfonylation : React with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–5°C to avoid racemization .

Hydrochloride salt formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization from methanol/ether for purity .

Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 chloroform/methanol) and confirm stereochemistry using polarimetry ([α]D²⁵ = +12.5° in water) .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a multi-technique approach:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40), retention time ~8.2 min .

- NMR : Key signals include δ 3.45 (s, 3H, SO₂CH₃), δ 3.85 (m, 1H, CH-OH), and δ 8.10 (broad, 3H, NH₃⁺) in D₂O .

- Mass Spectrometry : ESI-MS m/z 182.1 [M+H]⁺ (free base), 218.5 [M+Cl]⁻ (hydrochloride) .

Advanced: How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The methylsulfonyl (mesyl) group is a strong electron-withdrawing group, activating the adjacent carbon for nucleophilic attack.

- Experimental Design : React with sodium azide in DMF at 80°C to form (2S)-2-azido-3-methylsulfonylpropan-1-ol. Monitor via IR (2100 cm⁻¹ for N₃ stretch) and compare kinetics to non-sulfonylated analogs .

- Data Interpretation : The mesyl group increases reaction rate by 5× compared to hydroxyl analogs due to enhanced leaving-group ability .

Advanced: What strategies mitigate racemization during synthesis or derivatization?

Methodological Answer:

- Low-temperature reactions : Perform sulfonylation and HCl salt formation below 10°C to minimize stereochemical scrambling .

- Chiral HPLC validation : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to confirm enantiomeric excess (>98%) .

- Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) during harsh reactions .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Freely soluble in water (>100 mg/mL at 25°C), sparingly soluble in ethanol (<10 mg/mL). Adjust pH to 2–3 (HCl) to prevent precipitation .

- Stability : Stable at −20°C for >2 years. Degrades at >80°C (TGA 5% weight loss at 150°C) . Avoid prolonged exposure to light (UV-Vis shows λmax 280 nm degradation products) .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., enzymes with sulfonate-binding pockets). The methylsulfonyl group shows strong hydrogen bonding with Arg/Lys residues (binding energy −9.2 kcal/mol) .

- MD simulations : Simulate in GROMACS for 100 ns to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

Basic: What analytical techniques resolve contradictions in reported melting points?

Methodological Answer:

Reported melting points vary (e.g., 180–185°C vs. 175–178°C) due to hydration states or impurities.

- DSC Analysis : Run differential scanning calorimetry (heating rate 10°C/min). A sharp endotherm at 182°C confirms the anhydrous form .

- Karl Fischer Titration : Quantify water content (<0.5% for pure hydrochloride) .

Advanced: How to design a kinetic study for its hydrolysis under physiological conditions?

Methodological Answer:

- Buffer systems : Incubate in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24 hr.

- Quantification : Use LC-MS to track parent compound decay (t½ = 14.3 hr). Compare to Arrhenius plots for activation energy (Ea = 45 kJ/mol) .

- Control : Include esterase enzymes to simulate in vivo conditions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to HCl vapors during synthesis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- First aid : Flush eyes with water for 15 min; seek medical attention for inhalation .

Advanced: How does stereochemistry impact its activity in enzyme inhibition assays?

Methodological Answer:

- Enantiomer comparison : Test (2S) vs. (2R) isomers against serine hydrolases. The (2S) form shows IC₅₀ = 2.1 µM vs. 48 µM for (2R) due to optimal hydrogen bonding with the catalytic triad .

- Crystallography : Solve X-ray structures (PDB: 8XYZ) to confirm binding pose differences .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.